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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational progesterone

receptor (PR) modulator JNJ-1250132 and other well-characterized PR modulators, including

the antagonist mifepristone and the selective progesterone receptor modulator (SPRM)

ulipristal acetate. This document is intended to serve as a resource for researchers and

professionals in the field of drug development by summarizing key performance data, outlining

experimental methodologies, and illustrating the underlying molecular mechanisms.

Introduction to Progesterone Receptor Modulators
Progesterone receptor modulators are a class of compounds that bind to the progesterone

receptor and exert agonist, antagonist, or mixed agonist/antagonist effects in a tissue-specific

manner. These compounds hold significant therapeutic potential for a range of gynecological

conditions, including endometriosis, uterine fibroids, and certain types of cancer. Their clinical

utility is defined by their specific molecular interactions with the progesterone receptor and the

subsequent downstream cellular responses.

JNJ-1250132 is a steroidal progestin antagonist that has demonstrated a unique profile of

activity, distinguishing it from other PR modulators.[1] This guide will delve into a comparative

analysis of its preclinical pharmacological properties against those of other prominent PR

modulators.
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Data Presentation: Comparative Performance of
Progesterone Receptor Modulators
The following tables summarize the available quantitative data for JNJ-1250132 and other

progesterone receptor modulators. It is important to note that while qualitative comparisons for

JNJ-1250132 are available, specific quantitative values for binding affinity (Ki) and half-

maximal inhibitory concentration (IC50) have not been publicly disclosed in the reviewed

literature.

Table 1: Progesterone Receptor Binding Affinity

Compound Receptor
Binding
Affinity (Ki)

Species Comments

JNJ-1250132
Progesterone

Receptor

High affinity,

comparable to

mifepristone[1]

Human
Specific Ki value

not reported.

Mifepristone

(RU486)

Progesterone

Receptor
~1.9 nM[2] Human

Also exhibits

high affinity for

the

glucocorticoid

receptor (~2 nM

Ki).[2]

Ulipristal Acetate
Progesterone

Receptor
High affinity Human

Specific Ki value

varies in

literature, but

generally in the

low nanomolar

range.

Progesterone
Progesterone

Receptor
High affinity Human

Endogenous

ligand.

Table 2: In Vitro Biological Activity
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Compound Assay Cell Line IC50 / EC50 Effect

JNJ-1250132

Progestin-

inducible alkaline

phosphatase

gene expression

T47D Not reported

Inhibition

comparable to

mifepristone.[1]

JNJ-1250132 Cell Proliferation T47D Not reported
Inhibits in vitro

proliferation.[1]

Mifepristone

(RU486)

Progestin-

inducible alkaline

phosphatase

gene expression

T47D Not reported Potent inhibitor.

Mifepristone

(RU486)
Cell Proliferation T47D Not reported

Inhibits

proliferation.

Ulipristal Acetate Various Various Not reported

Exhibits mixed

agonist/antagoni

st activity

depending on the

cellular context.

Mechanism of Action: A Comparative Overview
Progesterone receptors mediate their effects through both genomic and non-genomic signaling

pathways. The classical genomic pathway involves the binding of a ligand to the intracellular

progesterone receptor, leading to a conformational change, dimerization, and translocation to

the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate

gene transcription.

JNJ-1250132 distinguishes itself through its unique mechanism of action. While it is a high-

affinity ligand for the progesterone receptor, similar to mifepristone, it inhibits the binding of the

receptor to DNA in vitro.[1] This is a characteristic it shares with the PR modulator onapristone.

However, analysis of the receptor's conformation upon ligand binding reveals that JNJ-
1250132 induces a conformation more akin to that caused by mifepristone, which typically
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promotes receptor binding to DNA.[1] This suggests a novel mode of antagonism for JNJ-
1250132.

In contrast, mifepristone is a pure antagonist that, upon binding to the progesterone receptor,

induces a conformational change that prevents the recruitment of coactivators necessary for

gene transcription, despite the receptor binding to DNA. Ulipristal acetate, a selective

progesterone receptor modulator, can act as either an agonist or an antagonist depending on

the target tissue and the presence of coregulators.

Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following

diagrams are provided in the DOT language for use with Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of JNJ-1250132 and Other
Progesterone Receptor Modulators]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672993#comparative-analysis-of-jnj-1250132-and-
other-progesterone-receptor-modulators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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